molecular formula C5H10ClNO2S B1427821 3-Methylpyrrolidine-1-sulfonyl chloride CAS No. 1251345-08-0

3-Methylpyrrolidine-1-sulfonyl chloride

Cat. No. B1427821
CAS RN: 1251345-08-0
M. Wt: 183.66 g/mol
InChI Key: VHBMUTBWJORQJF-UHFFFAOYSA-N
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Description

3-Methylpyrrolidine-1-sulfonyl chloride, also known as mesyl chloride, is a versatile organic compound with various applications in different fields of research and industry. It has a molecular formula of C5H10ClNO2S and a molecular weight of 183.66 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Methylpyrrolidine-1-sulfonyl chloride consists of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Bioactivation of Fluoropyrrolidine Dipeptidyl Peptidase-IV Inhibitors

3-Methylpyrrolidine-1-sulfonyl chloride is structurally related to compounds used in the study of metabolic activation of dipeptidyl peptidase-IV (DPP-IV) inhibitors. The study revealed that fluoropyrrolidine ring-containing DPP-IV inhibitors undergo metabolic activation, forming chemically reactive intermediates. These intermediates can be trapped by nucleophiles like glutathione (GSH) or N-acetylcysteine (NAC), providing insights into their bioactivation mechanisms and potential for drug-induced toxicity (Xu et al., 2004).

Synthesis of Polysubstituted Pyrroles

3-Methylpyrrolidine-1-sulfonyl chloride is involved in the regiocontrolled synthesis of polysubstituted pyrroles, starting from terminal alkynes, sulfonyl azides, and allenes. This process highlights its utility in complex organic synthesis, where it enables the formation of valuable pyrrole derivatives through nickel(0) catalyzed reactions and subsequent transformations (Miura et al., 2013).

Development of Novel "Polymeric Ionic Liquids"

The chemical serves as a building block in the design and synthesis of new anionic "polymeric ionic liquids" (PILs) with high charge delocalization. These novel ionic monomers exhibit increased ionic conductivity, showcasing the compound's role in advancing materials science for applications like energy storage and electrochemical devices (Shaplov et al., 2011).

Future Directions

While specific future directions for 3-Methylpyrrolidine-1-sulfonyl chloride are not available, research in the field of pyrrolidine derivatives continues to be a promising area. This includes the design of new pyrrolidine compounds with different biological profiles, advancements in synthetic strategies, and exploration of new applications in various fields .

properties

IUPAC Name

3-methylpyrrolidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c1-5-2-3-7(4-5)10(6,8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBMUTBWJORQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyrrolidine-1-sulfonyl chloride

CAS RN

1251345-08-0
Record name 3-methylpyrrolidine-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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